(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
(2Z)-6-Bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a brominated chromene core, a substituted phenylimino group, and a tetrahydrofuran (THF)-containing carboxamide moiety.
Properties
IUPAC Name |
6-bromo-2-(4-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c1-13-9-16(24)5-6-19(13)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGXHAAHGIVRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a member of the chromone carboxamide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone, characterized by the presence of a fused benzene and pyran ring. Key functional groups include:
- Bromo group : Potential for halogen bonding interactions.
- Chloro group : Known to enhance biological activity through electron-withdrawing effects.
- Carboxamide group : Implicated in hydrogen bonding with biological targets.
The molecular formula is C17H19BrClN3O2, with a molecular weight of 396.70 g/mol.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of halogen substituents enhances electron donation capabilities, which may contribute to free radical scavenging effects. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers in cellular models.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Docking studies suggest that the structural features allow for effective binding to the active sites of these enzymes, potentially leading to therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
Chromone derivatives have shown promising antimicrobial activities against various pathogens. The specific compound's halogenated structure may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique combination of substituents. The bromo and chloro groups are known to influence lipophilicity and electronic properties, which are critical for biological interactions. Modifications at these positions can lead to variations in potency and selectivity.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related chromone derivatives on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cell viability, suggesting potential applications for neuroprotection.
- Anticancer Properties : Another investigation focused on the anticancer potential of chromone derivatives, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Key Observations:
- This may enhance binding affinity in hydrophobic pockets or alter metabolic stability.
- Imino Group Diversity: The 4-chloro-2-methylphenyl group (target) introduces both halogenated and alkyl substituents, whereas the 4-phenoxyphenyl analog contains an oxygen-linked aromatic system, likely improving solubility. The methylsulfanyl group in may enhance lipophilicity and sulfur-mediated interactions.
Analysis of Physicochemical Properties
Lipophilicity and Solubility:
- The bromine atom in the target compound increases molecular weight and lipophilicity (clogP ~4.2 estimated) compared to the chloro analog (clogP ~3.8).
- The THF substituent introduces hydrogen-bonding capacity, which may mitigate excessive hydrophobicity. In contrast, the unsubstituted amide in reduces solubility due to weaker polar interactions.
Electronic Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
